Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 2-phenyl-5-((4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)methyl)-

Description

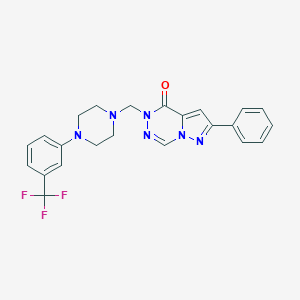

The compound Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 2-phenyl-5-((4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)methyl)- features a pyrazolo-triazinone core with a phenyl group at position 2 and a piperazinylmethyl substituent at position 5. The piperazine ring is further substituted with a 3-(trifluoromethyl)phenyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the piperazine moiety may contribute to receptor binding and pharmacokinetic properties .

Properties

IUPAC Name |

2-phenyl-5-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]pyrazolo[1,5-d][1,2,4]triazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21F3N6O/c24-23(25,26)18-7-4-8-19(13-18)30-11-9-29(10-12-30)16-32-22(33)21-14-20(28-31(21)15-27-32)17-5-2-1-3-6-17/h1-8,13-15H,9-12,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXIACYJUACMMCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CN2C(=O)C3=CC(=NN3C=N2)C4=CC=CC=C4)C5=CC=CC(=C5)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21F3N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30164063 | |

| Record name | Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 2-phenyl-5-((4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30164063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148680-61-9 | |

| Record name | Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 2-phenyl-5-((4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148680619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 2-phenyl-5-((4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30164063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one derivatives are a class of heterocyclic compounds that have garnered significant attention due to their diverse biological activities. The specific compound under consideration, 2-phenyl-5-((4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)methyl)- , is noted for its potential therapeutic applications, particularly in oncology and neurology.

Chemical Structure and Synthesis

The compound features a complex structure that includes a pyrazolo-triazine core fused with a piperazine moiety. The synthesis of such compounds typically involves multi-step reactions including cyclization and substitution processes. For instance, the synthesis may start from readily available precursors like phenyl hydrazines and subsequently undergo transformations to introduce trifluoromethyl and piperazine groups.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo-triazine derivatives. In vitro assays have demonstrated that these compounds exhibit cytotoxic effects against various cancer cell lines. For example, derivatives have shown significant activity against breast cancer (MCF-7 and MDA-MB-231) and colorectal cancer (DLD-1 and HT-29) cells. The mechanism of action often involves the induction of apoptosis via activation of caspases (caspase-3, -8, and -9) and inhibition of critical signaling pathways such as mTOR .

Table 1: Cytotoxic Activity of Pyrazolo(1,5-d)(1,2,4)triazin Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2a | MCF-7 | 5.0 | Apoptosis via caspase activation |

| 3b | MDA-MB-231 | 3.8 | Inhibition of mTOR signaling |

| MM129 | DLD-1 | 2.5 | BTK inhibition leading to apoptosis |

Antimicrobial Activity

In addition to anticancer properties, pyrazolo-triazine derivatives exhibit antimicrobial activity. Compounds have been tested against various bacterial strains and fungi, demonstrating significant inhibition zones in disk diffusion assays. This suggests their potential use as antimicrobial agents in clinical settings .

Case Studies

Several case studies have documented the effectiveness of pyrazolo-triazine derivatives in preclinical models:

- Study on MM129 : This derivative was shown to suppress tumor growth in a xenograft model using zebrafish embryos. It exhibited synergistic effects when combined with conventional chemotherapeutics like 5-fluorouracil (5-FU), enhancing overall anticancer efficacy .

- Cytotoxicity Assessment : A comparative study involving multiple pyrazolo-triazine derivatives revealed that compound 3b outperformed cisplatin in terms of cytotoxicity against breast cancer cells while showing lower toxicity to normal cells .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies indicate that these compounds possess favorable profiles with good absorption and distribution characteristics. Toxicological assessments suggest that while they are effective against cancer cells, their impact on normal cells is minimal at therapeutic doses, making them promising candidates for further development into anticancer drugs .

Scientific Research Applications

Anticancer Properties

Recent research has highlighted the anticancer potential of pyrazolo-triazine derivatives. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2a | MCF-7 | 5.0 | Apoptosis via caspase activation |

| 3b | MDA-MB-231 | 3.8 | Inhibition of mTOR signaling |

| MM129 | DLD-1 | 2.5 | BTK inhibition leading to apoptosis |

The mechanism of action often involves the induction of apoptosis through the activation of caspases and inhibition of critical signaling pathways such as mTOR, which is vital for cancer cell growth and survival .

Antimicrobial Activity

In addition to anticancer effects, pyrazolo-triazine derivatives exhibit notable antimicrobial properties. These compounds have been tested against various bacterial strains and fungi, showing significant inhibition zones in disk diffusion assays. This suggests their potential use as antimicrobial agents in clinical settings .

Case Studies

Several case studies have documented the effectiveness of pyrazolo-triazine derivatives:

- Study on MM129 : This derivative was found to suppress tumor growth in xenograft models using zebrafish embryos. It exhibited synergistic effects when combined with conventional chemotherapeutics like 5-fluorouracil (5-FU), enhancing overall anticancer efficacy.

- Cytotoxicity Assessment : A comparative study involving multiple pyrazolo-triazine derivatives revealed that compound 3b outperformed cisplatin regarding cytotoxicity against breast cancer cells while exhibiting lower toxicity to normal cells .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies indicate that these compounds possess favorable profiles with good absorption and distribution characteristics. Toxicological assessments suggest that while effective against cancer cells, their impact on normal cells is minimal at therapeutic doses, making them promising candidates for further development into anticancer drugs .

Comparison with Similar Compounds

Core Modifications: Pyrazolo-Triazinone vs. Fused Heterocycles

- Triazolo-Triazine Derivatives: Compounds like 7-(4-pyridylmethylamino)-1,2,4-triazolo[1,5-a][1,3,5]triazin-5(4H)-one () feature an additional triazole ring fused to the triazinone core. This modification increases molecular rigidity and may enhance selectivity for kinases or enzymes like cyclooxygenase-2 (COX-2), as seen in molecular docking studies . However, the increased complexity may reduce synthetic accessibility compared to the simpler pyrazolo-triazinone core .

- Pyrazolo-Pyrimidines: Analogs such as 3-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine () replace the triazinone core with a pyrimidine ring. These compounds exhibit antitrypanosomal and antischistosomal activities, suggesting that core heterocycle choice directly influences biological target specificity .

Substituent Variations: Piperazine and Aryl Groups

- Piperazine Substituents: 5-((4-(4-fluorophenyl)-1-piperazinyl)methyl)-2-phenyl () replaces the 3-trifluoromethylphenyl group with a 4-fluorophenyl moiety. MK-85 () incorporates a 3,5-bis(trifluoromethyl)phenyl group on the piperazine, enhancing steric bulk and electron-withdrawing effects. This modification could improve binding affinity but may increase molecular weight and reduce solubility .

- Aryl Group Variations: 2-Methyl-4-[3-(trifluoromethyl)benzyl]pyrazolo[1,5-a]quinazolin-5(4H)-one () substitutes the phenyl group at position 2 with a methylquinazolinone system. This extension may enhance π-π stacking interactions with aromatic residues in target proteins .

Table 2: Substituent Effects on Pharmacokinetics

*Estimated based on substituent contributions.

Metabolic Pathways and Stability

The pyrazolo-triazinone core undergoes oxidation by aldehyde oxidase to form the corresponding triazin-4(5H)-one scaffold, as observed in MRK-016 (). This metabolic pathway is critical for clearance and may lead to active or inactive metabolites.

Q & A

Q. What are the optimal synthetic routes for constructing the pyrazolo-triazinone core with piperazine modifications?

The synthesis involves multi-step protocols, including:

- Hydrazine-mediated cyclization : Hydrazine hydrate reacts with ethyl-2,4-dioxopentanoate to form 3-methylpyrazole-5-carbohydrazide, a precursor for fused heterocycles .

- Piperazine functionalization : Coupling 4-(3-(trifluoromethyl)phenyl)piperazine with intermediates via reductive amination or nucleophilic substitution. For example, formaldehyde-mediated Mannich reactions under anhydrous ethanol conditions effectively link piperazine to the pyrazole-triazinone scaffold .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol or methanol) yield high-purity products.

Q. Which analytical techniques are critical for structural characterization of this compound?

- Nuclear Magnetic Resonance (NMR) : and NMR confirm regioselectivity and substitution patterns (e.g., phenyl and trifluoromethyl groups) .

- Mass Spectrometry (LC-MS) : High-resolution LC-MS validates molecular weight and fragmentation patterns, distinguishing between isomeric byproducts .

- Elemental Analysis : Matches calculated vs. experimental C/H/N ratios to verify purity (>98%) .

- X-ray Crystallography : Resolves ambiguities in fused-ring systems (e.g., pyrazolo-triazinone vs. triazolo-pyrazine) .

Q. How can solubility and stability be optimized for in vitro assays?

- Solubility : Use dimethyl sulfoxide (DMSO) for stock solutions (10–50 mM) with sonication. For aqueous buffers, add cyclodextrin derivatives (e.g., HP-β-CD) at 10–20% w/v .

- Stability : Store lyophilized compounds at –80°C. Avoid prolonged exposure to light or acidic conditions to prevent hydrolysis of the triazinone ring .

Advanced Research Questions

Q. What computational strategies support rational design of analogs targeting GABAA α5 receptors?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with the benzodiazepine-binding site of GABAA α5 (PDB ID: 6HUP). Key residues: α5-Histidine 105 and γ2-Tyrosine 58 .

- Free Energy Perturbation (FEP) : Predict binding affinity changes for trifluoromethyl or piperazine modifications .

- ADMET Prediction : SwissADME or ADMETlab2.0 assess blood-brain barrier permeability (e.g., MRK-016 logBB: 0.8) .

Q. How do structural modifications influence bioactivity in cognitive dysfunction models?

- Piperazine Substitution : Replacing 4-(3-(trifluoromethyl)phenyl)piperazine with 4-cyclopentylpiperazine enhances inverse agonism (IC50 reduction from 1.5 nM to 0.8 nM) .

- Triazinone vs. Triazole : Pyrazolo-triazinones exhibit higher α5 selectivity (>100-fold vs. α1/α2/α3) compared to triazole analogs due to steric complementarity .

- In Vivo Validation : Morris water maze assays in LPS-treated mice show MRK-016 (10 mg/kg, i.p.) rescues spatial memory deficits (p < 0.01 vs. control) .

Q. What experimental approaches resolve contradictions in enzyme inhibition data?

- Kinetic Assays : Use surface plasmon resonance (SPR) to distinguish competitive vs. allosteric inhibition. For example, triazinones show non-competitive inhibition of lanosterol-14α-demethylase (Ki = 2.3 µM) .

- Isozyme Profiling : Screen against CYP3A4/CYP2D6 to identify off-target effects. Piperazine derivatives often inhibit CYP3A4 (IC50 ≈ 5 µM), necessitating structural tweaks .

- Metabolite Identification : LC-MS/MS detects hydroxylated metabolites (m/z +16) in liver microsomes, guiding prodrug design .

Methodological Considerations

- Synthetic Reproducibility : Monitor reaction progress via TLC (Rf 0.3–0.5 in ethyl acetate/hexane 1:1) to avoid over-cyclization .

- Data Interpretation : Use hierarchical clustering (e.g., PCA on NMR/LC-MS datasets) to differentiate regioisomers .

- Ethical Compliance : Adhere to OECD 423 guidelines for acute toxicity screening (LD50 > 300 mg/kg in rodents) before behavioral studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.